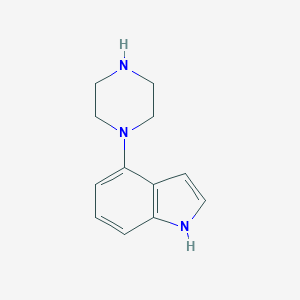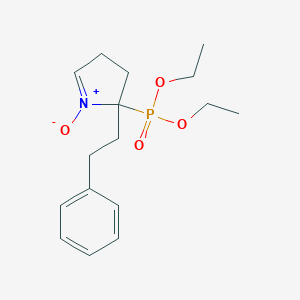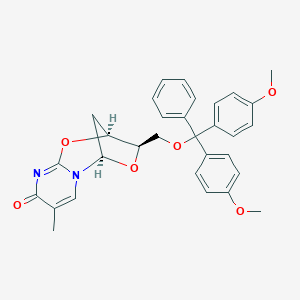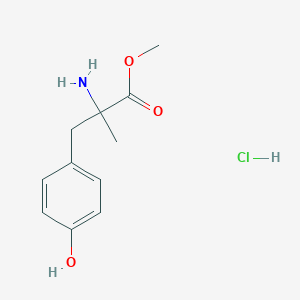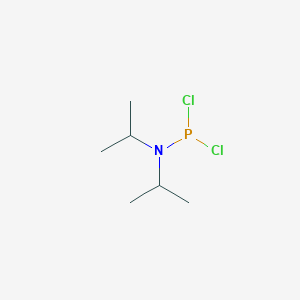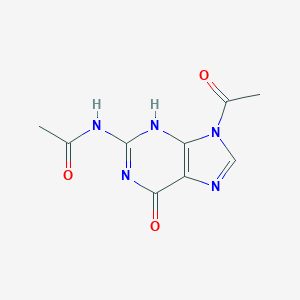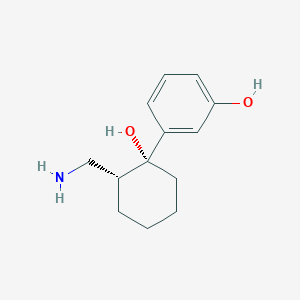
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol
描述
Synthesis Analysis
The synthesis of tramadol and its derivatives, including (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, involves complex organic chemistry processes. Tramadol itself is synthesized through a multi-step process, starting from precursor molecules such as cyclohexanone and reacting through various intermediates. The specific synthesis pathway for (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol is not detailed in the available literature but would similarly involve complex organic reactions, likely starting from tramadol or its immediate metabolites and involving steps such as demethylation.
Molecular Structure Analysis
The molecular structure of O-desmethyltramadol and related compounds has been extensively studied using various spectroscopic techniques. For instance, comprehensive quantum chemical and spectroscopic investigations have provided insights into the structure of O-desmethyltramadol hydrochloride, highlighting its optimized bond lengths and angles, which could be correlated with X-ray data. These studies also involve analyzing vibrational frequencies through Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy to understand the compound's molecular vibrations and structure (Arjunan et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving tramadol and its metabolites primarily include metabolic pathways such as O- and N-demethylation. O-Desmethyltramadol, a key metabolite, is produced through O-demethylation, a process likely relevant to the production of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol. This process involves the removal of methyl groups, facilitated by enzymes like cytochrome P450 (Lehtonen et al., 2010).
科学研究应用
Pharmacokinetics and Efficacy
- In Veterinary Medicine: The pharmacokinetics and efficacy of tramadol and its metabolite, (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol, have been studied in veterinary medicine. For instance, in dogs, both intravenous and extradural tramadol, and its o-desmethyl metabolite, were investigated for their analgesic effects during surgeries (Vettorato et al., 2010).
Receptor Interaction Studies
- Muscarinic Receptor-Induced Responses: The effects of the tramadol metabolite O-Desmethyl Tramadol on muscarinic receptor-induced responses were explored, demonstrating its influence on these receptors, which are significant in the central nervous system's analgesic drug targets (Nakamura et al., 2005).
- Substance P-Receptor Functions: O-Desmethyl Tramadol has been shown to inhibit Substance P-receptor functions, which are known to modulate nociceptive transmission within the spinal cord, suggesting a pathway for its analgesic potency (Minami et al., 2011).
- 5-HT2C Receptors: The tramadol metabolite O-Desmethyl Tramadol inhibits 5-hydroxytryptamine type 2C receptors, providing insight into the analgesic properties of tramadol and its metabolites (Horishita et al., 2006).
Metabolism and Distribution Studies
- Metabolism in Dogs: The metabolism of tramadol to O-Desmethyl Tramadol in dogs was compared with cats and humans, highlighting species-specific differences in the metabolic processing of tramadol (Perez Jimenez et al., 2016).
- Tissue Distribution: A study on the tissue distribution of tramadol and its metabolites, including O-Desmethyl Tramadol, in an overdose fatality provided insights into the pharmacokinetics and potential toxicology of tramadol metabolites (Moore et al., 1999).
Other Relevant Studies
- Pharmacology in Cats: Research on the pharmacokinetics, intraoperative effect, and postoperative analgesia of tramadol in cats included an examination of its O-desmethyl metabolite, highlighting its potential for veterinary use (Cagnardi et al., 2011).
- Neonatal Effects in Obstetrics: A case study linked the use of tramadol in labor to neonatal death, suggesting the role of O-desmethyl tramadol metabolite due to the mother's cytochrome P450 2D6 genotype (Grosek et al., 2012).
安全和危害
Tramadol has a long list of serious side effects. Some of the most serious side effects with tramadol use are outlined in its Boxed Warning, such as possibly deadly breathing problems in both adults and children . Tramadol should not be used in children younger than 12 years old . Seizures have been reported in patients taking tramadol .
未来方向
With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management . Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .
属性
IUPAC Name |
3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYLDGVLFSXDG-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]([C@H](C1)CN)(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436909 | |
| Record name | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol | |
CAS RN |
1235568-21-4, 185502-41-4 | |
| Record name | 3-[(1R,2R)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235568-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,O-Tridemethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1R,2R)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,O-TRIDEMETHYLTRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRZ6938M82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N,O-Tridesmethyltramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



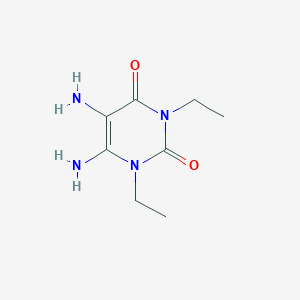
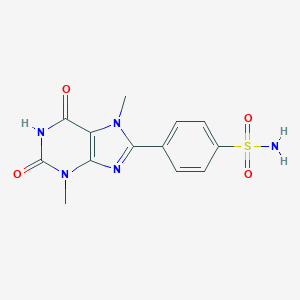
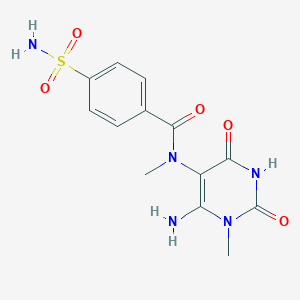
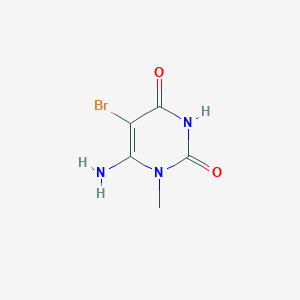
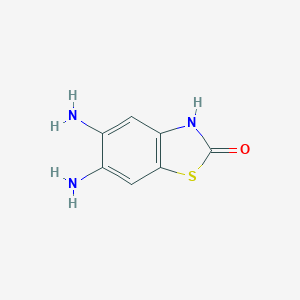
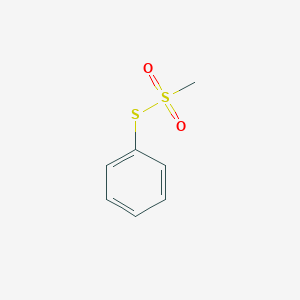
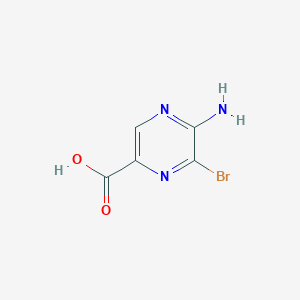
![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
